molecular formula C13H16N4O2 B1402056 Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1379811-55-8

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1402056
M. Wt: 260.29 g/mol
InChI Key: DLSPWGIUDWEDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, or ECMTP for short, is a chemical compound derived from the cyclobutylmethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate family. It is a white, crystalline solid with an empirical formula of C13H18N4O2 and a molecular weight of 258.31 g/mol. ECMTP is used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs serve as critical components in chemical synthesis and structural analysis. For instance, the compound has been involved in reactions yielding derivatives subject to ring-chain isomerization, contingent on solvent properties and substituent length, thereby offering insights into molecular behavior in different environments (Pryadeina et al., 2008). Similarly, its structural relatives have been synthesized to evaluate tuberculostatic activity, demonstrating the molecule's utility in developing potential therapeutic agents (Titova et al., 2019).

Mechanistic Studies and Reaction Pathways

The compound and its derivatives have been instrumental in exploring reaction mechanisms and pathways. For example, its utilization in the study of C=N bond reduction-induced rearrangements has provided valuable insights into the transition structures and mechanisms underlying such transformations (Lashmanova et al., 2019). Additionally, studies focusing on its reaction pathways have contributed to the understanding of molecule behavior during chemical synthesis processes (Mohamed, 2021).

Biological Activity and Drug Discovery

While focusing on non-drug-related aspects, it's notable that derivatives of Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been examined for their potential biological activities, such as antitumor effects (Gomha et al., 2017). These studies highlight the compound's role in the early stages of drug discovery and development, focusing on identifying novel bioactive compounds.

properties

IUPAC Name

ethyl 2-cyclobutyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-19-12(18)10-7-14-13-15-11(9-5-4-6-9)16-17(13)8(10)2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSPWGIUDWEDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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